
6-Bromopyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopyridine-3-sulfonamide is a chemical compound with the molecular formula C5H5BrN2O2S. It is a derivative of pyridine and sulfonamide, characterized by the presence of a bromine atom at the 6th position and a sulfonamide group at the 3rd position of the pyridine ring. This compound is widely used as a building block in organic synthesis and has significant applications in various fields of research and industry.
Mechanism of Action
Target of Action
6-Bromopyridine-3-sulfonamide is a sulfonamide derivative. Sulfonamides are known to primarily target bacterial enzymes involved in the synthesis of folic acid, a crucial component for DNA replication . .
Mode of Action
Sulfonamides, including this compound, are believed to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folic acid . By binding to the active site of DHPS, sulfonamides prevent the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the biochemical pathway for the production of nucleotides, which are essential for DNA replication. This leads to the cessation of bacterial growth and replication
Pharmacokinetics
Sulfonamides generally exhibit good oral absorption, wide distribution in the body, metabolism in the liver, and excretion in the urine .
Result of Action
The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth by disrupting folic acid synthesis and, consequently, DNA replication
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of PABA in the environment can reduce the effectiveness of sulfonamides due to competitive inhibition . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .
Biochemical Analysis
Biochemical Properties
Sulfonamides, including 6-Bromopyridine-3-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .
Cellular Effects
The effect of sulfonamides on bacterial cells includes mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides
Molecular Mechanism
Sulfonamides generally act through the blockage of folic acid synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridine-3-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the bromination of 3-pyridinesulfonamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 6-Bromopyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation or reduction reactions, leading to the formation of sulfonic acids or sulfinamides.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium phosphate (K3PO4) or sodium carbonate (Na2CO3) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
- Substituted pyridine derivatives
- Sulfonic acids or sulfinamides
- Biaryl compounds
Scientific Research Applications
6-Bromopyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a precursor for the development of bioactive molecules and enzyme inhibitors.
Medicine: It is involved in the synthesis of potential therapeutic agents for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 6-Chloropyridine-3-sulfonamide
- 6-Fluoropyridine-3-sulfonamide
- 6-Iodopyridine-3-sulfonamide
Comparison: 6-Bromopyridine-3-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom is larger and more polarizable than chlorine or fluorine, leading to different electronic and steric effects in chemical reactions. Additionally, the bromine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s behavior in biological systems .
Properties
IUPAC Name |
6-bromopyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXUFFXEZONGGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263340-08-5 |
Source


|
| Record name | 6-bromopyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2374583.png)
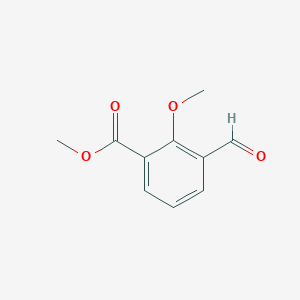
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2374587.png)
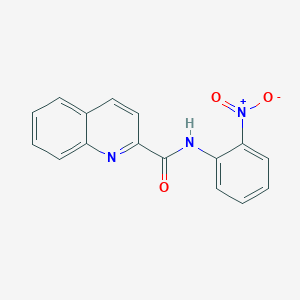
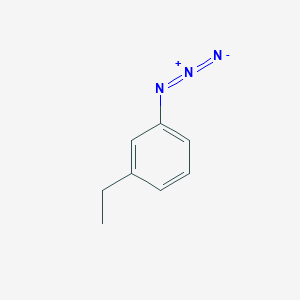
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2374594.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(mesityl)methanone](/img/structure/B2374596.png)
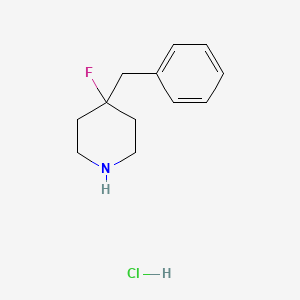
![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2374598.png)
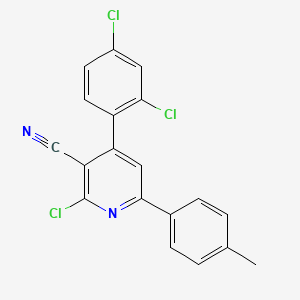

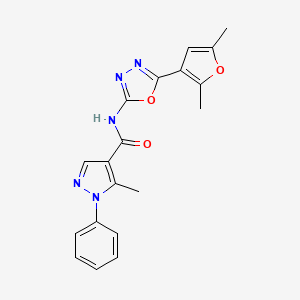
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2374604.png)

